molecular formula C11H11ClN4O B1416490 2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide CAS No. 1146290-14-3

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide

Cat. No.: B1416490
CAS No.: 1146290-14-3
M. Wt: 250.68 g/mol
InChI Key: AXSMAFVSTGUURD-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide is a synthetic organic compound designed for research and development, particularly in medicinal chemistry. Its structure incorporates two critical pharmacophores: a 1,2,3-triazole ring and a reactive chloroacetamide group. The 1,2,3-triazole scaffold is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, improving the pharmacokinetic properties of drug candidates . The chloroacetamide group is a versatile alkylating agent, enabling researchers to readily functionalize the molecule by reacting with various nucleophiles, such as thiols and amines, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This molecular architecture makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound to develop potential inhibitors of protein-protein interactions (PPIs), a promising area for targeting diseases like cancer . Furthermore, the embedded 1,2,3-triazole core can serve as a ligand for transition metals, facilitating the synthesis of metal complexes with potential enhanced biological activities, including antimicrobial and anticancer properties . The reactive chlorine atom also allows for its use in bioconjugation chemistry. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[(2-phenyltriazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-6-11(17)13-7-9-8-14-16(15-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSMAFVSTGUURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Triazole-3-thiones

A series of 1,2,4-triazole-3-thiones can be prepared through a stepwise reaction starting from the esterification of N-(4-hydroxyphenyl)acetamide with ethyl bromoacetate to yield ethyl 2-(4-acetamido-phenoxy)acetate. The acetohydrazide is then obtained through hydrazinolysis of the previous compound with hydrazine hydrate. Subsequently, thiosemicarbazides are synthesized by reacting the acetohydrazide with different isothiocyanates in dry ethanol. Finally, the thiosemicarbazide derivatives are cyclized in a basic medium to produce the desired 1,2,4-triazole-3-thiones.

Synthesis of N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3ylamino] acetamide

The synthesis starts with benzamidoguanidine, which is refluxed with a solution of sodium in alcohol for 3 hours. After removing the solvent under reduced pressure and adding water, the insoluble residue is filtered off, and the filtrate is acidified with acetic acid. The resulting precipitate is collected and crystallized from water. This product is then reacted with 2-chloro-N-substituted phenylacetamide to yield the title compounds.

Characterization Data:

  • Yield: 59.95%
  • Melting point: 185-186°C
  • IR: 1350 cm-1 (C-N stretching), 3458 cm-1 (NH- stretching), 1570 cm-1 (NH bend)
  • TLC: Ethyl acetate: Hexane (7:3)

Scheme:

The reaction scheme involves combining 5-phenyl-2H-1,2,4-triazol-3-amine with 2-chloro-N-substituted-phenyl-acetamide in the presence of pyridine and 1,4-dioxane to produce N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3ylamino] acetamide.

Synthesis of Benzimidazole Derivatives with 1,2,3-Triazole Moiety

2-azido-N-phenylacetamide derivatives are prepared according to reported procedures. A solution of propargyl derivatives in a mixture of THF/H2O is reacted with azide derivatives, copper sulphate, and sodium ascorbate. The resulting mixture is stirred at room temperature for 20 hours.

Synthesis of 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide

The procedure involves reacting 2-mercapto-4,6-disubstituted nicotinonitrile with 2-chloro-N-arylacetamides in ethanol containing a few drops of TEA. The reaction mixture is heated at reflux for 3 hours. The resulting solid is filtered off after cooling and recrystallized from ethanol/DMF to yield the title compounds.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis.

Major Products

    Nucleophilic Substitution: Substituted amides or thioamides.

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with appropriate triazole derivatives. This compound can serve as a precursor for various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to triazoles. For instance, derivatives of triazole structures have shown significant activity against various bacterial strains. In one study, compounds synthesized from triazole frameworks exhibited effective antibacterial properties against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL . The presence of the triazole moiety is crucial for enhancing the antimicrobial efficacy of these compounds.

Anticancer Potential

The anticancer properties of this compound derivatives have also been explored. A study focusing on triazole-based compounds indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer) cells, with IC50_{50} values in the low micromolar range . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Antimicrobial Screening

In a comparative study involving various triazole derivatives, researchers synthesized several compounds including this compound. The compounds were screened for their antimicrobial activity against a panel of pathogens. Results indicated that this compound demonstrated superior activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Anticancer Activity Assessment

A detailed investigation into the anticancer properties of this compound was conducted using multiple cancer cell lines. The results showed that the compound effectively inhibited cell growth and induced apoptosis in cultured cells. The study concluded that modifications to the triazole ring significantly impacted the anticancer activity, suggesting a structure–activity relationship that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloroacetamide group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts. These interactions can disrupt normal cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Triazole-Chloroacetamide Derivatives

Several analogs share the triazole-chloroacetamide backbone but differ in substituents:

Compound Name Key Structural Differences Bioactivity/Applications Reference
2-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)acetamide (IIa-IIe) Variable substituents on the phenyl ring (e.g., Cl, OMe) Antimicrobial intermediates
N-(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl-2-(naphthalenyloxy)acetamide (6m, 7a) Naphthalenyloxy group replaces Cl; enhanced aromaticity Anticancer potential (in vitro studies)
2-Chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide Fluorophenyl and cyano substituents Agrochemical research

Key Findings :

  • Electron-Withdrawing Groups (Cl, CN) : Enhance reactivity in nucleophilic substitution reactions, critical for covalent binding in enzyme inhibition .
  • Aromatic Extensions (Naphthalenyl) : Improve lipophilicity, correlating with membrane permeability in cell-based assays .
Chloroacetamide-Based Agrochemicals

Chloroacetamides are widely used as herbicides. Comparative analysis reveals:

Compound Name Structure Use Key Difference from Target Compound Reference
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Pre-emergent herbicide Methoxymethyl vs. triazole-methyl group
Dimethenamid 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxyethyl)acetamide Broadleaf weed control Thienyl ring instead of triazole
Pretilachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide Rice paddy herbicide Propoxyethyl chain vs. rigid triazole

Mechanistic Insight :

Crystallographic and Conformational Comparisons
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :
    • Exhibits planar amide groups and R22(10) hydrogen-bonded dimers, similar to the target compound’s predicted packing .
    • Dihedral angles between aromatic rings (48.45°–80.70°) suggest greater conformational flexibility compared to the rigid triazole core in the target compound .

Biological Activity

2-Chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide is a synthetic compound belonging to the class of triazole derivatives. Its structure features a chloroacetamide group and a phenyl-substituted triazole ring, which contribute to its biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C11H11ClN4O, with a molecular weight of approximately 248.68 g/mol. The compound's structural characteristics are crucial for its interaction with biological targets.

PropertyValue
IUPAC Name2-chloro-N-[(2-phenyltriazol-4-yl)methyl]acetamide
CAS Number1146290-14-3
Molecular Weight248.68 g/mol
Chemical StructureStructure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various N-substituted phenyl chloroacetamides, this compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). However, it was less effective against Gram-negative bacteria like Escherichia coli and had moderate activity against the yeast Candida albicans .

Cytotoxic Effects

The compound has also been shown to induce cytotoxic effects in certain cancer cell lines. It operates by inducing apoptosis and inhibiting cell proliferation, which suggests its potential as an anticancer agent. The molecular mechanism involves binding to specific enzymes and receptors that are critical for cellular functions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits topoisomerase IV, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .
  • Cell Signaling Modulation : It modulates various cell signaling pathways that affect gene expression and cellular metabolism, contributing to its cytotoxic effects on cancer cells .
  • Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress, further enhancing its therapeutic potential .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A quantitative structure–activity relationship (QSAR) analysis confirmed that chloroacetamides with halogenated phenyl rings showed enhanced lipophilicity and antimicrobial activity against pathogens like MRSA .
  • Cytotoxicity Assessment : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Q & A

Q. Why do different synthetic routes yield varying enantiomeric excess in chiral analogs?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column to quantify enantiomers and identify stereochemical drift during synthesis .
  • Mechanistic Insights : Probe intermediates via 19^{19}F NMR (if fluorinated) to trace racemization steps .

Safety and Handling

Q. What protocols mitigate risks when handling hazardous intermediates (e.g., chloroacetyl chloride)?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods and closed systems to minimize exposure .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Waste Management : Quench excess reagents with ice-cold sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide

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